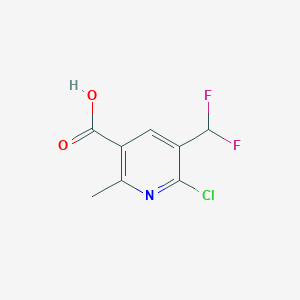
6-Chloro-5-(difluoromethyl)-2-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid typically involves the introduction of the chloro, difluoromethyl, and carboxylic acid groups onto a pyridine ring. One common method involves the chlorination of a pyridine derivative followed by the introduction of the difluoromethyl group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation of a methyl group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-methanol or 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-aldehyde.
Substitution: Formation of 6-amino-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid or 6-thio-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the difluoromethyl group can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-5-(trifluoromethyl)-2-methylpyridine-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Chloro-5-(methyl)-2-methylpyridine-3-carboxylic acid: Lacks the fluorine atoms, which may affect its chemical properties and biological activity.
Uniqueness
6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which can influence its reactivity and interactions with biological targets. The combination of chlorine, difluoromethyl, and carboxylic acid groups on the pyridine ring provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C8H6ClF2NO2 |
|---|---|
Peso molecular |
221.59 g/mol |
Nombre IUPAC |
6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClF2NO2/c1-3-4(8(13)14)2-5(7(10)11)6(9)12-3/h2,7H,1H3,(H,13,14) |
Clave InChI |
MSZAMNROGBQOLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=N1)Cl)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid](/img/structure/B13568267.png)



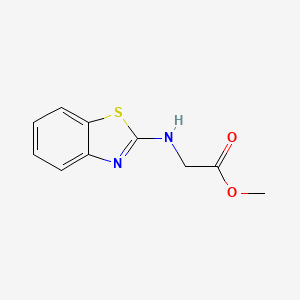

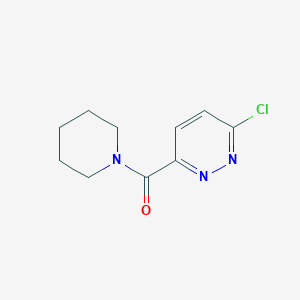

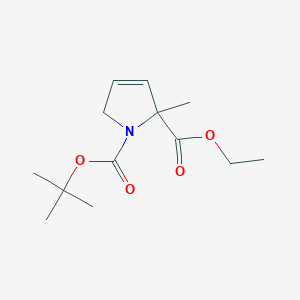

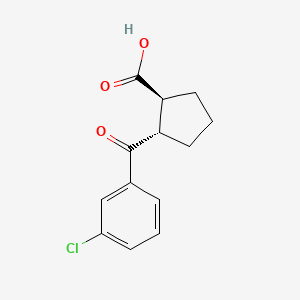
![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)
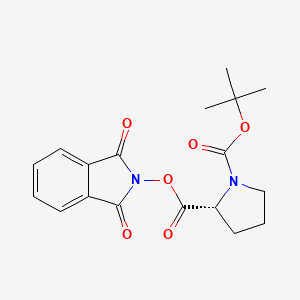
![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
